molecular formula C14H22FNO5 B6146756 1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate CAS No. 644982-11-6

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate

Cat. No.: B6146756
CAS No.: 644982-11-6
M. Wt: 303.33 g/mol
InChI Key: IEZXSYJMFZQSFB-UHFFFAOYSA-N
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Description

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate is an organic compound with the molecular formula C14H22FNO5. This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of tert-butyl, ethyl, and fluoro substituents, along with the dicarboxylate groups, makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting with a suitable diamine and a diacid chloride can lead to the formation of the azepane ring.

    Introduction of Substituents: The tert-butyl, ethyl, and fluoro groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while fluoro groups can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Formation of Dicarboxylate Groups: The dicarboxylate groups can be introduced through esterification reactions involving the corresponding carboxylic acids and alcohols

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles .

Scientific Research Applications

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluoro group can enhance the compound’s binding affinity to certain enzymes, while the dicarboxylate groups can facilitate interactions with metal ions or other cofactors .

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but lacks the fluoro substituent.

    1-tert-butyl 4-methyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate: Similar structure but has a methyl group instead of an ethyl group.

    1-tert-butyl 4-ethyl 6-chloro-5-oxoazepane-1,4-dicarboxylate: Similar structure but has a chloro group instead of a fluoro group

Uniqueness

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

644982-11-6

Molecular Formula

C14H22FNO5

Molecular Weight

303.33 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate

InChI

InChI=1S/C14H22FNO5/c1-5-20-12(18)9-6-7-16(8-10(15)11(9)17)13(19)21-14(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

IEZXSYJMFZQSFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC(C1=O)F)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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